N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-9-6-10(2)17-14(16-9)20-8-13(19)18-12-5-3-4-11(15)7-12/h3-7H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAWXYVAQKOEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various research studies and case analyses.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a chlorophenyl moiety and a pyrimidinyl sulfanyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₅S |
| Molecular Weight | 295.78 g/mol |
| CAS Number | 332073-82-2 |
| Melting Point | Not specified |
Antiviral Activity
Research indicates that compounds with similar structures to this compound exhibit promising antiviral properties. For instance, derivatives of pyrimidine have shown effectiveness against various viruses, including hepatitis C and influenza strains .
Case Study:
In a study assessing the antiviral activity of pyrimidine derivatives, compounds were tested against HCV and showed significant inhibition at concentrations as low as 0.20 μM. The structure-activity relationship highlighted the importance of substituents on the pyrimidine ring in enhancing biological efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A related study demonstrated that compounds containing chlorophenyl and pyrimidinyl groups exhibited moderate to good activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin .
Table: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(3-chlorophenyl)-2...acetamide | 50 | Staphylococcus aureus |
| Related Pyrimidine Derivative | 25 | Escherichia coli |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific enzymes or receptors involved in viral replication or bacterial cell wall synthesis.
Hypothetical Mechanisms:
- Inhibition of Viral Polymerases: Similar compounds have been shown to inhibit viral polymerases, thereby preventing viral replication.
- Cell Wall Disruption: Antimicrobial activity may stem from interference with bacterial cell wall biosynthesis.
Comparison with Similar Compounds
4,6-Diaminopyrimidin-2-yl Analogs
The compound N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () differs by replacing the methyl groups with amino substituents. Crystallographic studies reveal that the dihedral angle between the pyrimidine and chlorophenyl rings in the diaminopyrimidine analog is 59.70–62.18°, compared to 42.25° in the 4-chlorophenyl variant, suggesting substituent-dependent conformational flexibility .
4,6-Dimethylpyrimidin-2-yl Derivatives
For example, SirReal2 () shares the 4,6-dimethylpyrimidine group but replaces the 3-chlorophenyl with a naphthalene-linked thiazole, resulting in potent SIRT2 inhibition (IC₅₀ = 0.15 μM). This highlights how the acetamide’s aryl group critically modulates target specificity .
Variations in the Aryl Acetamide Group
Chlorophenyl Positional Isomers
- 2-Chlorophenyl Analog: The dihedral angle between pyrimidine and benzene rings in N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is 67.84°, significantly larger than in the 3-chlorophenyl variant (59.70°), indicating positional isomerism profoundly affects molecular planarity and packing .
Non-Chlorinated Aryl Groups
N-(4-Methylpyridin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide () replaces the chlorophenyl with a methylpyridine group.
Heterocyclic Acetamide Derivatives
SirReal2 () substitutes the chlorophenyl group with a naphthalene-thiazole system, demonstrating that bulky, aromatic substituents can enhance binding to hydrophobic enzyme pockets (e.g., SIRT2’s selectivity pocket). This modification underscores the scaffold’s versatility in drug design .
Physicochemical Properties
The bromophenyl analog () has higher molecular weight and predicted boiling point due to bromine’s polarizability, whereas the target compound’s crystal density (1.497 Mg m⁻³) reflects efficient packing in the monoclinic P2₁/c space group .
Q & A
Basic Research Questions
Q. How can the synthesis of N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4,6-dimethylpyrimidine-2-thiol and 2-chloro-N-(3-chlorophenyl)acetamide. Key steps include refluxing in ethanol with potassium hydroxide (1:1 molar ratio) for 4 hours, monitored by TLC. Crystallization from a methanol/ethyl acetate (1:1) mixture yields block-like crystals with ~97% purity . Optimization involves adjusting solvent ratios, reaction time, and stoichiometry of reactants to minimize byproducts.
Q. What spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : Use a combination of:
- NMR : Confirm the presence of the 3-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and methyl groups on the pyrimidine ring (δ 2.4–2.6 ppm).
- IR : Identify the thioether (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹, C=O stretch at ~1680 cm⁻¹) functionalities.
- Mass Spectrometry : Validate molecular weight (309.78 g/mol) via ESI-MS .
Q. What preliminary biological assays are relevant for assessing its therapeutic potential?
- Methodological Answer : Screen against:
- Enzymatic targets : Dengue NS2B/NS3 protease (due to structural similarity to diaminopyrimidine-based inhibitors ).
- Cellular assays : Cytotoxicity in leukemia cell lines (e.g., M-CSF-dependent myeloid cells) at concentrations ≤10 µM .
- Microbial models : Antibacterial activity via agar diffusion assays against S. aureus and E. coli .
Advanced Research Questions
Q. How does the hydrogen-bonding network influence crystal packing and stability?
- Methodological Answer : X-ray crystallography (space group P2₁/c, Z = 8) reveals intramolecular N–H···N hydrogen bonds between the pyrimidine amino group and acetamide carbonyl, stabilizing a folded conformation. Intermolecular N–H···O and C–H···π interactions propagate a 3D network. Use SHELXL for refinement (R₁ = 0.050) and PLATON for topology analysis . Angles between pyrimidine and phenyl rings (~42–67°) affect packing density .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Methodological Answer :
- Core modifications : Replace 4,6-dimethylpyrimidine with diaminopyrimidine to improve hydrogen bonding with proteases (e.g., Dengue NS3) .
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at the 3-chlorophenyl position to enhance electrophilic interactions with catalytic residues .
- Bioisosteric replacement : Substitute the thioether with sulfone to increase metabolic stability .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with NS2B/NS3 protease (PDB: 2FOM). Parameterize the ligand with GAFF2 force fields and solvate with TIP3P water.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of key interactions (e.g., pyrimidine N1 with His51) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity changes upon methylation of the pyrimidine ring .
Q. How to resolve contradictions in crystallographic data (e.g., bond angle discrepancies)?
- Methodological Answer : Cross-validate using:
- Multi-temperature datasets : Collect data at 100 K and 298 K to assess thermal motion effects.
- High-resolution synchrotron data : Resolve ambiguities in electron density maps (e.g., disordered methyl groups) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···Cl vs. N–H···O) using CrystalExplorer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
